molecular formula C8H14N4O B10906999 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10906999
M. Wt: 182.22 g/mol
InChI Key: FUROZCHGLGPXLY-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of enaminones with hydrazines, followed by cyclization . The reaction conditions often involve the use of catalysts such as iodine and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of transition-metal catalysts and photoredox reactions has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino site.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3

InChI Key

FUROZCHGLGPXLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)C)N

Origin of Product

United States

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